3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid

Übersicht

Beschreibung

“3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid” is a chemical compound that belongs to the family of pyrazoles . Pyrazoles are an important class of heterocyclic compounds that have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Synthesis Analysis

The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A series of novel 1,2,3-triazole and isoxazole-linked pyrazole derivatives have been synthesized from pyrazole and triazole/isoxazole scaffolds .Molecular Structure Analysis

Pyrazole (C3H3N2H) is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .Wissenschaftliche Forschungsanwendungen

Fluorescent Films : This compound shows promise as monomers for the preparation of fluorescent films, according to Soboleva, Orlova, and Shelkovnikov (2017) (Soboleva, Orlova, & Shelkovnikov, 2017).

Antiplatelet Activities : Baytas et al. (2013) report that this compound has potential antiplatelet activities, exhibiting potent inhibitory effects on arachidonic acid-induced aggregation and collagen-induced platelet aggregation (Baytas et al., 2013).

Organic Synthesis and Spectroscopy : Kaushik, Verma, and Madaan (2011) highlight its potential applications in organic synthesis and spectroscopy (Kaushik, Verma, & Madaan, 2011). This is further supported by Kariuki et al. (2022) who synthesized a similar compound with applications in these areas (Kariuki et al., 2022).

Corrosion Protection : Zhang Zhe et al. (2009) found that self-assembled films of a related compound can protect iron surfaces against corrosion (Zhang Zhe et al., 2009).

Enhanced Oil Recovery : Gou et al. (2015) mention that novel polyacrylamide-based copolymers derived from this compound can enhance oil recovery by up to 15.46% in core flooding tests at 80°C (Gou et al., 2015).

Anticancer Activity : Metwally, Badawy, and Okpy (2015) found that synthesized compounds with this structure showed anticancer activity against human cancer cell lines MCF7 and HEPG2 (Metwally, Badawy, & Okpy, 2015).

Biological Activities : Aly and El-Mohdy (2015) demonstrated that newly synthesized polymeric compounds exhibited higher promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).

Antimicrobial Activity : Various studies, including those by Variya et al. (2015) and Bhabhor et al. (2021), have shown that compounds containing this structure exhibit antimicrobial activity (Variya et al., 2015)(Bhabhor et al., 2021).

Optical Limiting Applications : Chandrakantha et al. (2013) identified compounds with a similar structure as potential candidates for optical limiting applications (Chandrakantha et al., 2013).

Liquid Crystalline Properties : Thaker et al. (2013) found that cinnamate linkage containing liquid crystals, related to this compound, have higher thermal stability (Thaker et al., 2013).

Zukünftige Richtungen

Eigenschaften

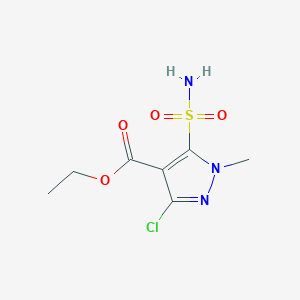

IUPAC Name |

(E)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2/c1-14-7-9-15(10-8-14)19-16(11-12-18(22)23)13-21(20-19)17-5-3-2-4-6-17/h2-13H,1H3,(H,22,23)/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKOYKKRRVGLIMR-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)-acrylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B10934.png)

![Furo[2,3-b]pyridine-3-carboxamide](/img/structure/B10940.png)

![4-Amino-5-[[2-[[1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid](/img/structure/B10961.png)